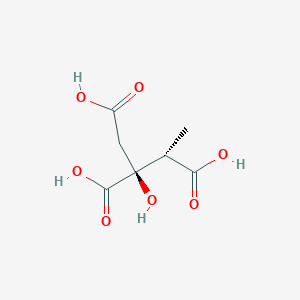
Ritanserin Tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A selective and potent serotonin-2 antagonist that is effective in the treatment of a variety of syndromes related to anxiety and depression. The drug also improves the subjective quality of sleep and decreases portal pressure.
Wissenschaftliche Forschungsanwendungen
1. Treatment of Schizophrenia
Ritanserin, a 5HT2A/2C antagonist, has been explored as a potential adjunctive treatment for schizophrenia. Studies have shown that ritanserin, when added to risperidone (a common antipsychotic medication), significantly improved negative symptoms in patients with chronic schizophrenia, suggesting its potential as an adjunctive therapy for this condition (Akhondzadeh et al., 2008).
2. Sleep Disturbances in Dysthymic Patients
Ritanserin has been effective in treating sleep disturbances related to anxiety and depression, specifically in dysthymic disorder. It was observed to increase Slow Wave Sleep (SWS) in patients, suggesting a beneficial effect on sleep quality (Paiva et al., 2004).
3. Improvement of Motor Impairments in Parkinson’s Disease
Clinical observations and studies have indicated that ritanserin could reduce motor deficits in Parkinson's Disease. It seems to exert this effect by blocking serotonin inhibition on midbrain dopamine systems, potentially improving mood, drive, and motivation in patients (Ferguson et al., 2010).
4. Sleep Quality in Narcolepsy
Ritanserin has shown efficacy in improving the 'feeling of being refreshed in the morning' for narcolepsy patients. It also resulted in a significant increase of nocturnal slow-wave sleep, suggesting potential use as an add-on medication for treating impaired sleep quality in narcoleptic patients (Mayer, 2003).
5. Antagonist Effects on Serotonin Receptors
Studies indicate that ritanserin's antagonist effects on serotonin receptors can lead to various therapeutic outcomes, like improvement in sleep rhythmicity, reduction in anxiety symptoms, and modulation of cognitive functions. This broad range of effects is attributed to ritanserin's action on the 5-HT2 receptors (Leysen et al., 2004).
6. Potential in Cancer Treatment
Ritanserin has emerged as a novel kinase inhibitor with potential applications in cancer treatment. It induced apoptotic cell death in lung cancer cells via a serotonin-independent mechanism, affecting key mediators of lipid and protein signaling, metabolism, and DNA damage response (Campbell et al., 2018).
Eigenschaften
CAS-Nummer |
93076-39-2 |
|---|---|
Molekularformel |
C31H31F2N3O7S |
Molekulargewicht |
627.7 g/mol |
IUPAC-Name |
6-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-7-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C27H25F2N3OS.C4H6O6/c1-18-24(26(33)32-16-17-34-27(32)30-18)12-15-31-13-10-21(11-14-31)25(19-2-6-22(28)7-3-19)20-4-8-23(29)9-5-20;5-1(3(7)8)2(6)4(9)10/h2-9,16-17H,10-15H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI-Schlüssel |
NJKCCYRWKDAVQS-LREBCSMRSA-N |
Isomerische SMILES |
CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
SMILES |
CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3.C(C(C(=O)O)O)(C(=O)O)O |
Kanonische SMILES |
CC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3.C(C(C(=O)O)O)(C(=O)O)O |
Synonyme |
6-(2-(4-(Bis(4-fluorophenyl)methylene)-1-piperidinyl)ethyl)-7-methyl-5H-thiazolo(3,2-a)pyrimidin-5-one R 55667 R-55667 R55667 Ritanserin Ritanserin Hydrochloride Ritanserin Tartrate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(1-Hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1253894.png)
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-Ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,4,5,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-dione](/img/structure/B1253898.png)
![3-[[5-(4-Ethylanilino)-1,3,4-thiadiazol-2-yl]thio]-2-oxolanone](/img/structure/B1253899.png)





![5H-benzo[a]phenoxazin-5-one](/img/structure/B1253911.png)



![(1S,2R,9R,12R)-11-methyl-12-prop-2-enyl-7,11-diazatricyclo[7.3.1.02,7]tridec-5-en-4-one](/img/structure/B1253915.png)
